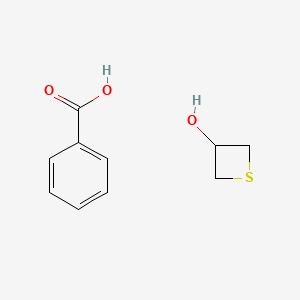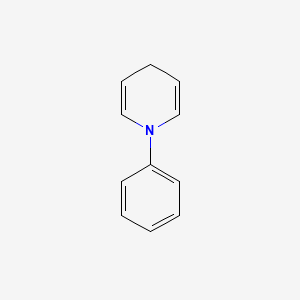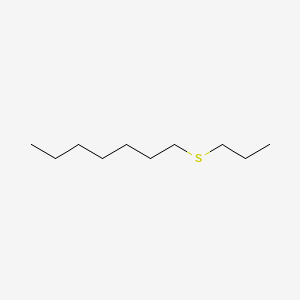
Dioxido(oxo)phosphanium;holmium(3+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxido(oxo)phosphanium;holmium(3+);hydrate is a chemical compound with the molecular formula 3[HO3P-2]2[Ho+3]H2O It is composed of holmium, a rare earth element, and a dioxido(oxo)phosphanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioxido(oxo)phosphanium;holmium(3+);hydrate typically involves the reaction of holmium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated through crystallization. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade holmium salts and phosphoric acid. The reaction is conducted in large reactors, and the product is purified through multiple crystallization steps to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Dioxido(oxo)phosphanium;holmium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The dioxido(oxo)phosphanium group can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state holmium compounds, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of holmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Dioxido(oxo)phosphanium;holmium(3+);hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of dioxido(oxo)phosphanium;holmium(3+);hydrate involves its interaction with molecular targets and pathways in the system it is applied to. In biological systems, it may interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Dioxido(oxo)phosphanium;erbium(3+);hydrate
- Dioxido(oxo)phosphanium;yttrium(3+);hydrate
- Dioxido(oxo)phosphanium;lanthanum(3+);hydrate
Uniqueness
Dioxido(oxo)phosphanium;holmium(3+);hydrate is unique due to the presence of holmium, which imparts specific properties such as magnetic behavior and luminescence. These properties make it distinct from similar compounds containing other rare earth elements.
Propiedades
Número CAS |
34054-53-0 |
|---|---|
Fórmula molecular |
H2Ho2O10P3+3 |
Peso molecular |
584.79 g/mol |
Nombre IUPAC |
dioxido(oxo)phosphanium;holmium(3+);hydrate |
InChI |
InChI=1S/2Ho.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
Clave InChI |
JIHGYGZAQAORJL-UHFFFAOYSA-K |
SMILES canónico |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Ho+3].[Ho+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



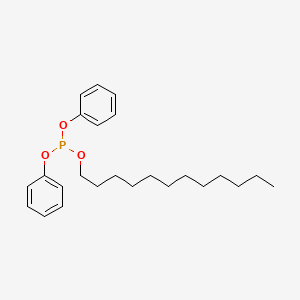
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)

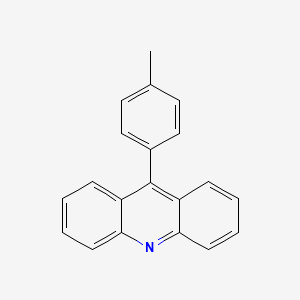
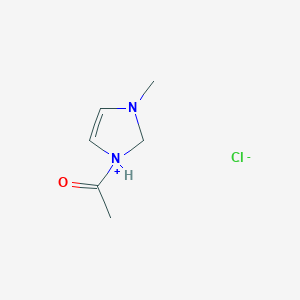
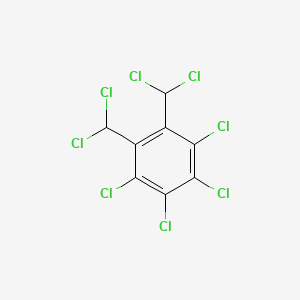
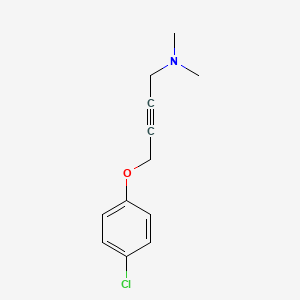
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
